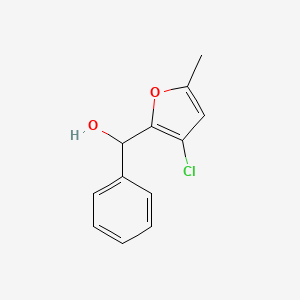
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol: is an organic compound that features a furan ring substituted with a chlorine atom and a methyl group, along with a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.
Substitution: The chlorine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of (3-Chloro-5-methylfuran-2-yl)(phenyl)ketone or (3-Chloro-5-methylfuran-2-yl)(phenyl)aldehyde.
Reduction: Formation of (3-Chloro-5-methylfuran-2-yl)methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of small molecule inhibitors or probes for biochemical assays.
Medicine: Research into this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The furan ring and phenylmethanol moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3-Chloro-5-methylfuran-2-yl)methanol
- (3-Chloro-5-methylfuran-2-yl)(4-methylphenyl)methanol
- (3-Chloro-5-methylfuran-2-yl)(2-methylphenyl)methanol
Uniqueness: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol stands out due to the presence of both a chlorine atom and a phenylmethanol moiety, which impart unique reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its analogs.
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(3-chloro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI Key |
DEXWNMAWNNAFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

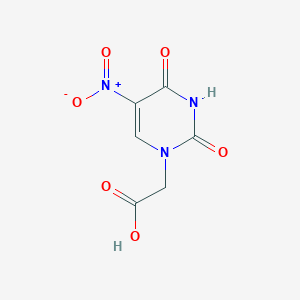
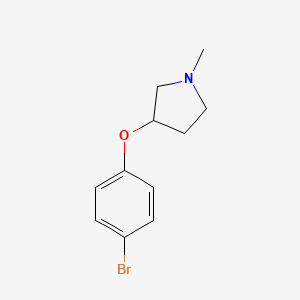
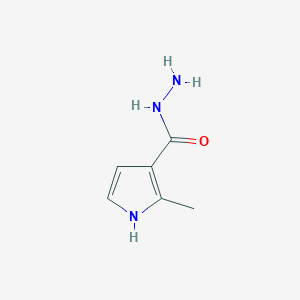
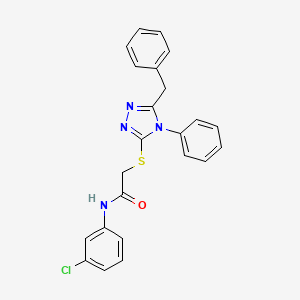
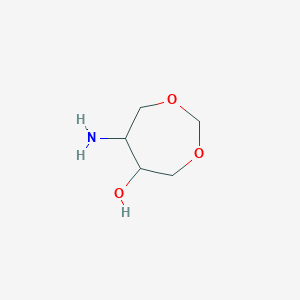
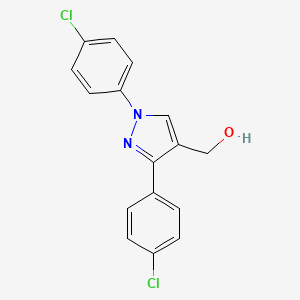
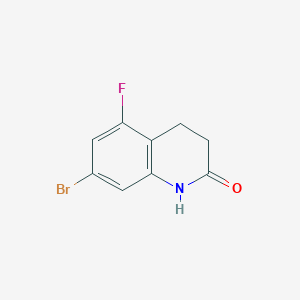
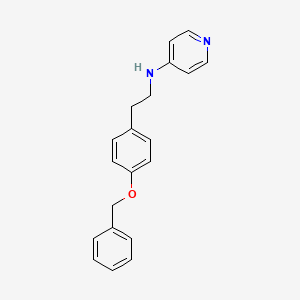
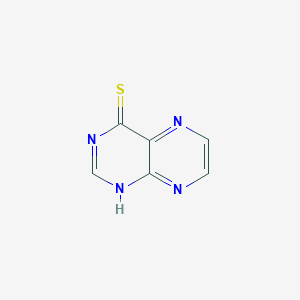
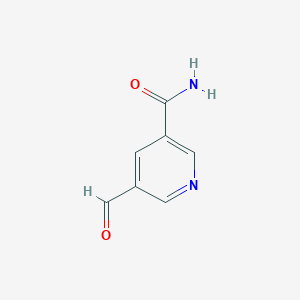
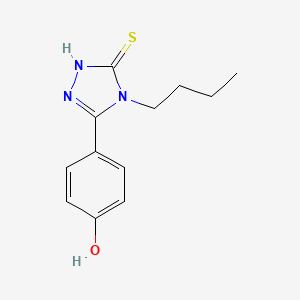
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)
